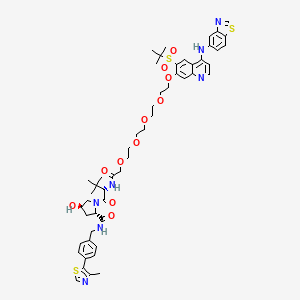
PROTAC RIPK-Degrader-2
Übersicht
Beschreibung
PROTAC RIPK degrader-2 is a non-peptide proteolysis-targeting chimera (PROTAC) designed to selectively degrade receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This compound is based on the von Hippel-Lindau (VHL) E3 ligase ligand and targets RIPK2 for degradation. It has shown potential in increasing cancer cell death and activating ion channels, making it a promising candidate for cancer therapy .
Wissenschaftliche Forschungsanwendungen
PROTAC RIPK-Degrader-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie:
Biologie:
- Untersucht auf seine Rolle bei der Modulation von Immunantworten durch den Abbau von RIPK2, einem Schlüsselfaktor im NOD-Signalweg (Nukleotid-bindendes Oligomerisationsdomäne) .
Medizin:
- Als potenzieller therapeutischer Wirkstoff für die Krebsbehandlung untersucht, da er RIPK2 selektiv abbauen und den Tod von Krebszellen induzieren kann .
- Untersucht auf sein Potenzial bei der Behandlung von entzündlichen Erkrankungen durch die Modulation des NOD-RIPK2-Signalwegs .
Industrie:
- In der Medikamentenforschung und -entwicklung eingesetzt, um neue therapeutische Ziele zu identifizieren und zu validieren .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bildung eines ternären Komplexes, der RIPK2, das PROTAC-Molekül und die VHL E3-Ligase umfasst. Dieser Komplex erleichtert den Transfer von Ubiquitin zu RIPK2 und markiert es so für den Abbau durch das Proteasom. Der Abbau von RIPK2 stört seine Signalwege, was zu einem verstärkten Absterben von Krebszellen und einer Modulation der Immunantworten führt .
Ähnliche Verbindungen:
- PROTAC RIPK-Degrader-1
- PROTAC RIPK-Degrader-3
- Andere VHL-basierte PROTACs, die auf verschiedene Kinasen abzielen
Einzigartigkeit: this compound ist einzigartig in seiner hohen Selektivität für RIPK2 und seiner Fähigkeit, einen Abbau statt einer Hemmung zu induzieren. Diese Selektivität reduziert Off-Target-Effekte und erhöht sein therapeutisches Potenzial. Darüber hinaus verbessert seine nicht-peptidische Natur seine Stabilität und Bioverfügbarkeit im Vergleich zu peptidbasierten PROTACs .
Wirkmechanismus
Target of Action
The primary target of PROTAC RIPK Degrader-2 is the Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) . RIPK2 is an essential mediator of inflammation and innate immunity, responsible for transducing signaling downstream of the intracellular peptidoglycan sensors nucleotide oligomerization domain (NOD)-like receptors 1 and 2 (NOD1/2) .
Mode of Action
PROTAC RIPK Degrader-2 is a non-peptide Proteolysis-Targeting Chimera (PROTAC) based on von Hippel-Lindau. It works by simultaneously binding to RIPK2 and an E3 ligase complex . This promotes the formation of a ternary complex and the transfer of ubiquitin to surface lysine residues on RIPK2, tagging it for degradation by the proteasome .
Biochemical Pathways
The action of PROTAC RIPK Degrader-2 affects the NOD2-RIPK2 signaling pathway . This pathway activates nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription activation of pro-inflammatory cytokines and productive inflammatory response .
Pharmacokinetics
The pharmacokinetic properties of PROTAC RIPK Degrader-2 are characterized by its ability to deliver pharmacodynamic (PD) efficacy which extends beyond the detectable pharmacokinetic (PK) presence of the PROTAC . This is driven by the synthesis rate of the protein . The extended PD responses observed upon PROTAC-mediated degradation of RIPK2 suggest the potential for low human doses and infrequent dosing regimens .
Result of Action
The result of PROTAC RIPK Degrader-2 action is the rapid and selective proteasome-mediated degradation of RIPK2 . This leads to a decrease in RIPK2 protein levels, which can increase cell death and activate ion channels in cancer cells .
Action Environment
The subcellular context of RIPK2 can influence the efficacy of PROTAC-mediated degradation . Differentially localized RIPK2 proteins displayed varying levels of degradation using the same respective PROTACs . This suggests that the subcellular context of the target protein can influence the efficacy of PROTAC-mediated protein degradation .
Biochemische Analyse
Biochemical Properties
PROTAC RIPK degrader-2 interacts with the serine-threonine kinase RIPK2 . It acts as an activator to increase cell death and activate ion channels in cancer cells . PROTAC RIPK degrader-2 can also inhibit protein interactions, such as receptors and ligands, involved in a variety of diseases, such as cancer and diabetes .
Cellular Effects
PROTAC RIPK degrader-2 has significant effects on various types of cells and cellular processes. It increases cell death and activates ion channels in cancer cells . It also has the ability to inhibit protein interactions involved in various diseases .
Molecular Mechanism
The molecular mechanism of PROTAC RIPK degrader-2 involves the formation of a ternary complex with a target protein and an E3 ligase complex. This promotes the transfer of ubiquitin to surface lysine residues on the target protein, tagging it for degradation by the proteasome . Once the ubiquitin transfer event has occurred, the PROTAC molecule is available to form a new ternary complex, thus acting in a catalytic manner .
Temporal Effects in Laboratory Settings
PROTAC RIPK degrader-2 has shown a concentration and time-dependent decrease in RIPK2 protein levels in human PBMCs . The pDC50 and maximal degradation (Dmax) increased with longer incubation .
Dosage Effects in Animal Models
In animal models, PROTAC RIPK degrader-2 has demonstrated in vivo degradation of endogenous RIPK2 at low doses and extended pharmacodynamic responses that persist in the absence of detectable compound . This suggests the potential for low human doses and infrequent dosing regimens with PROTAC medicines .
Metabolic Pathways
Given its mechanism of action, it likely interacts with the ubiquitin-proteasome system .
Transport and Distribution
Given its mechanism of action, it likely involves the ubiquitin-proteasome system .
Subcellular Localization
Given its mechanism of action, it likely involves the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC RIPK degrader-2 involves the conjugation of a ligand for RIPK2 with a ligand for the VHL E3 ligase via a linker. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween-80. The final product is obtained through a series of purification steps, including crystallization and chromatography .
Industrial Production Methods: Industrial production of PROTAC RIPK degrader-2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems is common to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PROTAC RIPK-Degrader-2 unterliegt in erster Linie Abbaureaktionen, die durch das Ubiquitin-Proteasom-System vermittelt werden. Es unterliegt unter physiologischen Bedingungen typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen: Der Abbauprozess beinhaltet die Bildung eines ternären Komplexes zwischen dem Zielprotein (RIPK2), dem PROTAC-Molekül und der E3-Ligase. Diese Komplexbildung wird durch die Ubiquitinierung von RIPK2 erleichtert, was zu dessen anschließendem Abbau durch das Proteasom führt .
Hauptprodukte: Das Hauptprodukt der Abbaureaktion ist das ubiquitinierte RIPK2, das dann durch das Proteasom zu kleineren Peptiden abgebaut wird .
Vergleich Mit ähnlichen Verbindungen
- PROTAC RIPK degrader-1
- PROTAC RIPK degrader-3
- Other VHL-based PROTACs targeting different kinases
Uniqueness: PROTAC RIPK degrader-2 is unique in its high selectivity for RIPK2 and its ability to induce degradation rather than inhibition. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its non-peptide nature improves its stability and bioavailability compared to peptide-based PROTACs .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H65N7O11S3/c1-33-47(72-31-55-33)35-10-8-34(9-11-35)28-54-49(62)42-25-37(60)29-59(42)50(63)48(51(2,3)4)58-46(61)30-69-21-20-67-17-16-66-18-19-68-22-23-70-43-27-40-38(26-45(43)73(64,65)52(5,6)7)39(14-15-53-40)57-36-12-13-44-41(24-36)56-32-71-44/h8-15,24,26-27,31-32,37,42,48,60H,16-23,25,28-30H2,1-7H3,(H,53,57)(H,54,62)(H,58,61)/t37-,42+,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEGJNXDHULIKM-GPPJZCFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOC4=CC5=NC=CC(=C5C=C4S(=O)(=O)C(C)(C)C)NC6=CC7=C(C=C6)SC=N7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65N7O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1060.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


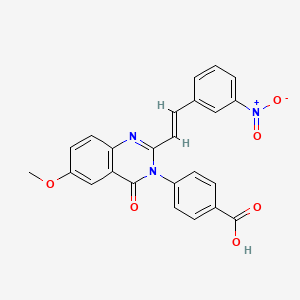
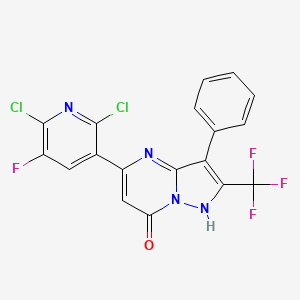


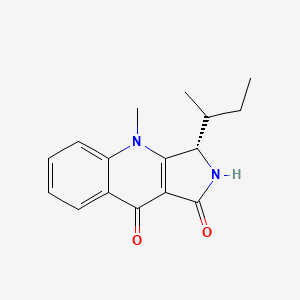
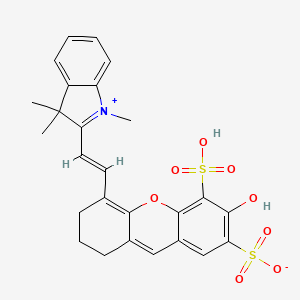


![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)





